Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Overview
Description
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is an organosulfur compound with significant utility in organic synthesis. It is characterized by the presence of a chlorosulfonyl group attached to a propanoate backbone, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate typically involves the reaction of ethyl 2,2-dimethylpropanoate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl derivative. The process involves cooling the reaction mixture to 0°C and then adding chlorosulfonic acid dropwise, followed by stirring at room temperature for an additional period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Addition Reactions: It can participate in addition reactions with unsaturated systems, forming β-lactams and other cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and alkenes. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the transformation.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, β-lactams, and various cyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of medicinal compounds, particularly those with sulfonamide functionalities.
Mechanism of Action
The mechanism of action of ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another versatile reagent in organic synthesis, known for its reactivity with unsaturated systems to form β-lactams and other cyclic compounds.
Sulfonimidates: These compounds share similar reactivity patterns and are used in the synthesis of sulfonamides and other sulfur-containing derivatives.
Uniqueness
Ethyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form a wide range of derivatives makes it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-4-12-6(9)7(2,3)5-13(8,10)11/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDVIQBFRWMGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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